molecular formula C13H15BrN2O3S2 B10965562 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10965562
M. Wt: 391.3 g/mol
InChI Key: SFAUGWZPSAZJQN-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine is a complex organic compound with a molecular formula of C13H15BrN2O3S2. This compound is characterized by the presence of a bromothiophene ring, a sulfonyl group, a furan ring, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

  • Step 1: : Synthesis of 5-bromothiophene-2-sulfonyl chloride.

      Reagents: 5-bromothiophene, chlorosulfonic acid.

      Conditions: Reflux in an inert atmosphere.

  • Step 2: : Coupling of 5-bromothiophene-2-sulfonyl chloride with piperazine.

      Reagents: Piperazine, base (e.g., triethylamine).

      Conditions: Room temperature, inert atmosphere.

  • Step 3: : Introduction of the furan-2-ylmethyl group.

      Reagents: Furan-2-ylmethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine undergoes various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a furanone derivative.

      Reagents: Oxidizing agents such as potassium permanganate.

      Conditions: Aqueous medium, room temperature.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

      Reagents: Reducing agents such as lithium aluminum hydride.

      Conditions: Anhydrous conditions, low temperature.

  • Substitution: : The bromine atom on the thiophene ring can be substituted with various nucleophiles.

      Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include furanone derivatives, sulfides, and substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine is unique due to the presence of both a furan ring and a piperazine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H15BrN2O3S2

Molecular Weight

391.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C13H15BrN2O3S2/c14-12-3-4-13(20-12)21(17,18)16-7-5-15(6-8-16)10-11-2-1-9-19-11/h1-4,9H,5-8,10H2

InChI Key

SFAUGWZPSAZJQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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